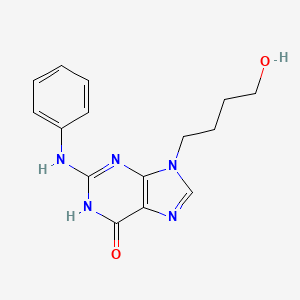

9-(4-Hydroxybutyl)-N2-phenylguanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-(4-hydroxybutyl)-N2-phenylguanine is a synthetic compound that belongs to the class of acyclic nucleoside analogues. It is structurally characterized by a guanine base attached to a 4-hydroxybutyl chain and a phenyl group at the N2 position. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus (HSV) infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-hydroxybutyl)-N2-phenylguanine typically involves the following steps:

Starting Materials: Guanine, 4-hydroxybutyl bromide, and phenyl isocyanate.

Reaction Conditions: The reaction is carried out in anhydrous conditions using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The temperature is maintained between 60-80°C.

Procedure: Guanine is first reacted with 4-hydroxybutyl bromide to form 9-(4-hydroxybutyl)guanine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to ensure uniform mixing and temperature control.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-hydroxybutyl)-N2-phenylguanine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.

Major Products

Oxidation: Formation of 9-(4-oxobutyl)-N2-phenylguanine.

Reduction: Formation of this compound alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

9-(4-hydroxybutyl)-N2-phenylguanine has several scientific research applications:

Antiviral Research: It has shown potential as an antiviral agent against herpes simplex virus (HSV) by inhibiting viral replication.

Cancer Research: The compound is being investigated for its potential use in cancer therapy, particularly in targeting viral thymidine kinase-expressing tumor cells.

Gene Therapy: It is used in gene therapy research as a reporter gene for monitoring the expression of therapeutic genes.

Biochemical Studies: The compound is utilized in biochemical studies to understand the mechanisms of nucleoside analogues and their interactions with enzymes.

Mechanism of Action

The mechanism of action of 9-(4-hydroxybutyl)-N2-phenylguanine involves:

Inhibition of Viral Replication: The compound is phosphorylated by viral thymidine kinase, leading to the formation of its active triphosphate form.

Molecular Targets: The primary molecular target is viral thymidine kinase, which selectively phosphorylates the compound.

Pathways Involved: The inhibition of viral DNA polymerase disrupts the viral replication cycle, leading to the suppression of viral proliferation.

Comparison with Similar Compounds

Similar Compounds

9-(4-hydroxybutyl)guanine: Similar structure but lacks the phenyl group at the N2 position.

9-(3,4-dihydroxybutyl)guanine: Contains an additional hydroxyl group on the butyl chain.

Uniqueness

Structural Uniqueness: The presence of the phenyl group at the N2 position distinguishes 9-(4-hydroxybutyl)-N2-phenylguanine from other similar compounds.

Antiviral Efficacy: The compound has shown higher antiviral efficacy compared to its analogues due to its unique structure.

Biological Activity

9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG) is a synthetic compound belonging to the class of hypoxanthines and is primarily recognized for its role as a thymidine kinase (TK) inhibitor. This article delves into the biological activity of HBPG, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H16N4O2

- Molecular Weight : 248.29 g/mol

- IUPAC Name : this compound

- DrugBank Accession Number : DB02495

HBPG acts primarily by inhibiting thymidine kinases, enzymes that are crucial for the phosphorylation of nucleosides, which is essential in viral replication. The inhibition of these enzymes disrupts the viral life cycle, making HBPG a candidate for antiviral therapy, particularly against herpes simplex virus (HSV).

Antiviral Activity

-

Inhibition of Herpes Simplex Virus (HSV)

- HBPG has been shown to effectively inhibit both HSV-1 and HSV-2 thymidine kinases. This inhibition leads to a significant reduction in viral replication and reactivation in infected cells.

- In studies, HBPG demonstrated the ability to suppress HSV reactivation in mouse models, indicating its potential for clinical application in managing herpes infections .

-

Case Studies

- A study conducted on mice indicated that HBPG could prevent lethal encephalitis caused by HSV when administered prior to infection. The compound was found to be an efficient alternate substrate for viral TKs .

- Clinical trials involving squirrel monkeys showed that HBPG reduced clinical recurrences of ocular herpetic keratitis, further supporting its antiviral efficacy .

Cytotoxicity and Selectivity

While HBPG exhibits potent antiviral properties, its cytotoxicity has also been evaluated:

- In vitro studies have shown that HBPG has minimal cytotoxic effects on human cell lines at therapeutic concentrations, indicating a favorable safety profile .

- Comparative analyses with other nucleoside analogs suggest that HBPG has a selective action against viral TKs compared to cellular kinases, which is crucial for minimizing side effects in antiviral therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of HBPG has revealed that modifications at the 9-position significantly influence its inhibitory potency against TKs:

- Derivatives with bulky substituents at this position were found to enhance binding affinity and selectivity towards viral TKs .

- For instance, certain piperidino-substituted derivatives exhibited IC50 values significantly lower than those of HBPG against HSV TKs, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Comparative Efficacy

HBPG has been compared with other antiviral agents such as acyclovir (ACV) and ganciclovir (GCV):

| Compound | EC50 (µM) against HSV | Notes |

|---|---|---|

| HBPG | 10–20 | Effective against both HSV-1 and HSV-2 |

| ACV | 5.0 | Standard reference for comparison |

| GCV | 6.5 | Reference for cytomegalovirus activity |

Properties

CAS No. |

161363-19-5 |

|---|---|

Molecular Formula |

C15H17N5O2 |

Molecular Weight |

299.33 g/mol |

IUPAC Name |

2-anilino-9-(4-hydroxybutyl)-1H-purin-6-one |

InChI |

InChI=1S/C15H17N5O2/c21-9-5-4-8-20-10-16-12-13(20)18-15(19-14(12)22)17-11-6-2-1-3-7-11/h1-3,6-7,10,21H,4-5,8-9H2,(H2,17,18,19,22) |

InChI Key |

JHBXNPBKSPYOFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3CCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.